REACTION_CXSMILES
|
[C:1](C=P(CCCC)(CCCC)CCCC)#N.C1(C)C=CC=CC=1.[CH2:24]([C:26]1[C:34]([OH:35])=[CH:33][CH:32]=[C:31]2[C:27]=1[CH:28]=[N:29][NH:30]2)[CH3:25]>C1(C)C=CC=CC=1>[CH:24]([C:26]1[C:34]([OH:35])=[CH:33][CH:32]=[C:31]2[C:27]=1[CH:28]=[N:29][NH:30]2)([CH3:1])[CH3:25] |f:0.1|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
cyanomethylenetributylphosphorane toluene
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=P(CCCC)(CCCC)CCCC.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
359 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C2C=NNC2=CC=C1O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C2C=NNC2=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |